(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitric acid for halogenation and nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-Phenyl-2-thioxotetrahydro-4H-imidazol-4-one: Another precursor.
Pyrazole and Imidazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
What sets 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE apart is its combination of both pyrazole and imidazole rings, along with a thioxo group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N4OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H14N4OS/c1-10-11(9-18(2)17-10)8-13-14(20)19(15(21)16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,21)/b13-8+ |
InChI Key |
UDRWCYZRPSZTEJ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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